molecular formula C27H26ClN3O5 B12482257 Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12482257
M. Wt: 508.0 g/mol
InChI Key: AAMPTUBNPPXYJV-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with a molecular formula of C({30})H({28})ClN({3})O({5}) This compound is notable for its intricate structure, which includes a piperazine ring, a chlorophenoxy group, and a phenylcarbonyl group

Preparation Methods

The synthesis of Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorophenoxyacetyl intermediate: This step involves the reaction of 4-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine.

    Coupling with the benzoate derivative: The chlorophenoxyacetyl intermediate is then reacted with methyl 3-amino-4-hydroxybenzoate under appropriate conditions to form the desired product.

    Introduction of the piperazine moiety: The final step involves the reaction of the intermediate with 4-(phenylcarbonyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets. The piperazine ring and phenylcarbonyl group are believed to play crucial roles in binding to receptors or enzymes, modulating their activity. This compound may affect signaling pathways involved in cell proliferation, apoptosis, or neurotransmission, depending on the context of its use.

Comparison with Similar Compounds

Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 3-{[(4-chlorophenoxy)acetyl]amino}benzoate: Lacks the piperazine and phenylcarbonyl groups, resulting in different chemical properties and biological activities.

    Methyl 3-{[(4-chlorophenoxy)acetyl]amino}-4-(4-ethyl-1-piperazinyl)benzoate: Contains an ethyl group on the piperazine ring, which may alter its pharmacokinetic properties and receptor binding affinity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C27H26ClN3O5

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C27H26ClN3O5/c1-35-27(34)20-7-12-24(23(17-20)29-25(32)18-36-22-10-8-21(28)9-11-22)30-13-15-31(16-14-30)26(33)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32)

InChI Key

AAMPTUBNPPXYJV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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